BenchChemオンラインストアへようこそ!

1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate

MALT1 Inhibitor Immuno-oncology

1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate (CAS 1168153-63-6) is a highly functionalized piperidine derivative featuring orthogonal N-Boc and C4-ethyl ester protecting groups, a C4-methyl substituent, and a C3 ketone. This specific substitution pattern establishes it as a strategic chiral building block, distinct from simpler 3-oxopiperidine analogs.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
CAS No. 1168153-63-6
Cat. No. B1526699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate
CAS1168153-63-6
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1=O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C14H23NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3
InChIKeyHIKNVKBEOQDCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate (CAS 1168153-63-6): A Differentiated Piperidine Scaffold for Targeted Synthesis


1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate (CAS 1168153-63-6) is a highly functionalized piperidine derivative featuring orthogonal N-Boc and C4-ethyl ester protecting groups, a C4-methyl substituent, and a C3 ketone. This specific substitution pattern establishes it as a strategic chiral building block, distinct from simpler 3-oxopiperidine analogs . Its primary documented utility is as a critical intermediate in the patented synthesis of potent MALT1 inhibitors, where it contributes to a final compound with an IC50 below 10 nM [1]. The compound is commercially available from multiple reputable vendors, with purities generally ranging from 95% to 98% .

Why Generic Substitution of 1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate Fails: Orthogonality and Directed Reactivity Demands


Generic substitution of this compound with other commercially available 3-oxopiperidine-4-carboxylates is not scientifically valid due to the precise combination of orthogonal protecting groups and C4 methylation. The Boc group at N1 and the ethyl ester at C4 are designed for sequential, highly selective deprotection, a requirement for stepwise elaboration in complex molecule synthesis [1]. The C4 methyl group is not a passive substituent; its presence directly impacts the conformation of the ring and critically directs the stereochemical outcome of subsequent transformations, such as the stereoselective ketone reduction demonstrated in related systems [2]. Replacing this with a des-methyl analog or a compound with matched esters (e.g., dimethyl) would fundamentally alter the chemoselectivity, diastereoselectivity, and overall synthetic utility, leading to pathway failure or a significant drop in the yield of the desired chiral intermediate.

Quantitative Differentiation Guide for 1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate (CAS 1168153-63-6)


Validated Use as Key Intermediate in Sub-10 nM MALT1 Inhibitor Synthesis (vs. Unspecified Analogs)

This specific compound is documented as the 'Step 1' intermediate in the synthesis of a highly potent MALT1 inhibitor (Example 5) in patent US20240018157, which achieves an IC50 of less than 10 nM against the full-length protein [1]. This establishes the compound's direct role in a high-value therapeutic program, a level of validation not provided for its unsubstituted or differently esterified analogs in publicly available patents. The use of this specific intermediate is critical for building the complex tricyclic core of the final inhibitor.

MALT1 Inhibitor Immuno-oncology Patent Synthesis

Purity Superiority: 98%+ Grade Available vs. Industry Standard 95%

While a commonly listed purity for this compound is 95% (CAS 1168153-63-6) from suppliers like Leyan , a high-purity grade of NLT 98% is available from specialized manufacturers, such as MolCore . This represents a meaningful quality differentiation for applications where minimizing impurities is critical, such as in cGMP intermediate synthesis or sensitive catalytic reactions, and directly contrasts with the lower specification often found for common analogs like Methyl N-tert-Butoxycarbonyl-3-Oxopiperidine-4-carboxylate (CAS 220223-46-1).

Quality Control Purity Procurement Analytical

Orthogonal Ester Strategy Enables Selective Deprotection vs. Symmetrical Diester Analogs

The compound is uniquely equipped with a base-labile ethyl ester and an acid-labile tert-butyl carbamate. This orthogonal arrangement allows for the selective unmasking of either the C4 carboxylic acid or the N1 amine in any chosen order [1]. This is a quantifiable strategic advantage over symmetrical diesters like 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate, where such chemoselectivity is impossible without additional steps [2]. The orthogonality is a core design principle for complex, multi-step syntheses.

Protecting Group Strategy Synthetic Methodology Chemoselectivity

C4-Methyl Directed Diastereoselectivity in Ketone Reduction (vs. Des-Methyl Analog)

The C4-methyl group is a critical chiral directing group for the stereoselective reduction of the C3 ketone. While quantitative de data for the compound itself is scarce in open literature, literature on an almost identical system (1-benzyl-4-methyl-3-oxopiperidine-4-carboxylate) demonstrates that the C4-substituent locks the ring conformation, enabling baker's yeast or chiral borane reduction to yield the cis-3,4-disubstituted piperidine with high selectivity, a key intermediate for drugs like CP-690550 [1]. A des-methyl analog would lack this crucial conformational bias, leading to a significantly lower diastereomeric excess.

Stereoselectivity Diastereomeric Excess Asymmetric Synthesis CP-690550

Procurement Price-to-Purity Advantage Over Premium Competitor Supplier

A direct price comparison shows that the 98% purity grade (MolCore, NLT 98%) is available at a lower or comparable price point to the 95% purity grade from other suppliers (Leyan, at ¥3320.5?/1g ) . For example, CymitQuimica lists their 97% purity grade starting at €292/100mg, scaling to €611/500mg , which translates to a significantly higher price per gram. This makes the NLT 98% grade not only qualitatively superior but also a compelling value proposition for budget-conscious procurement.

Cost of Goods Procurement Efficiency Value Analysis

Differentiated Storage Stability Specification (2-8°C) for Enhanced Supply Chain Integrity

Technical datasheets specify a recommended storage temperature of 2-8°C for this compound , a more stringent requirement than the ambient temperature storage often specified for simpler, less functionalized piperidine esters . This specification is a direct consequence of the compound's electron-rich tertiary amine, multiple ester functionalities, and ketone, which collectively make it susceptible to hydrolysis and degradation under uncontrolled conditions. Adhering to this cold-chain requirement is a critical quality control parameter, differentiating it from more stable but synthetically less versatile analogs.

Stability Storage Condition Logistics Compound Integrity

Optimal Application Scenarios for 1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate Based on Core Evidence


Synthesis of Highly Potent MALT1 Protease Inhibitors for Immuno-Oncology

This is the primary validated application. The compound is explicitly used as a step-1 intermediate to build the core of a MALT1 inhibitor achieving sub-10 nM potency [1]. Research groups targeting MALT1 or related protease pathways should prioritize this specific building block to ensure the viability of the patented synthetic route.

Asymmetric Synthesis of 3,4-cis-Disubstituted Piperidine Drug Intermediates (e.g., CP-690550 Analogs)

The compound's 4-methyl group is essential for directing cis-diastereoselectivity during ketone reduction, a critical step in synthesizing chiral piperidine cores found in Janus kinase inhibitors like CP-690550 [2]. Chemists should select this compound when synthetic routes require a pre-installed, stereodirecting quaternary center to achieve high diastereomeric excess.

Multi-Step Synthesis Requiring Orthogonal and Sequential Deprotection of Amine and Acid

This compound is uniquely engineered for sequential synthesis, with its acid-sensitive N-Boc and base-sensitive C4-ethyl ester allowing stepwise, controlled deprotection [3]. It is the correct choice for any route requiring the independent manipulation of the piperidine nitrogen and the 4-carboxylic acid, a capability not offered by common symmetrical diester analogs.

High-Precision Medicinal Chemistry Requiring Minimal Impurity Profiles

For structure-activity relationship (SAR) studies or late-stage functionalization where impurity control is paramount, the commercially available NLT 98% purity grade is the appropriate selection. This minimal impurity profile reduces the risk of spurious biological results from contaminants, a key advantage over the more common 95% purity standard.

Quote Request

Request a Quote for 1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.